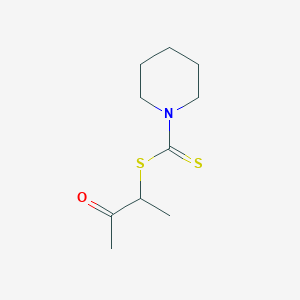
3-Oxobutan-2-yl piperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxobutan-2-yl piperidine-1-carbodithioate is a chemical compound that belongs to the class of carbodithioates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a piperidine ring attached to a carbodithioate group, with an oxobutan-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutan-2-yl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and an appropriate alkylating agent. One common method is the reaction of piperidine with carbon disulfide in the presence of a base, followed by alkylation with 3-oxobutan-2-yl chloride. The reaction conditions usually involve refluxing the mixture in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Oxobutan-2-yl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the oxobutan-2-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
3-Oxobutan-2-yl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research indicates its potential use in developing new drugs for treating infections and other diseases.
Industry: It is used in the production of pesticides, fungicides, and rubber vulcanization agents.
Mechanism of Action
The mechanism of action of 3-Oxobutan-2-yl piperidine-1-carbodithioate involves its interaction with biological targets such as enzymes and receptors. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl) piperazine-1-carbodithioate
- Benzyl 5-(substitutedphenyl)-3-(2-oxo-2H-chromen-3-yl)-4,5-dihydro-1H-pyrazole-1-carbodithioate
Uniqueness
3-Oxobutan-2-yl piperidine-1-carbodithioate is unique due to its specific structural features, such as the oxobutan-2-yl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
CAS No. |
78541-62-5 |
|---|---|
Molecular Formula |
C10H17NOS2 |
Molecular Weight |
231.4 g/mol |
IUPAC Name |
3-oxobutan-2-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C10H17NOS2/c1-8(12)9(2)14-10(13)11-6-4-3-5-7-11/h9H,3-7H2,1-2H3 |
InChI Key |
HZUBLKDTRSXBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC(=S)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


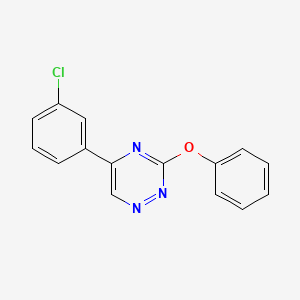
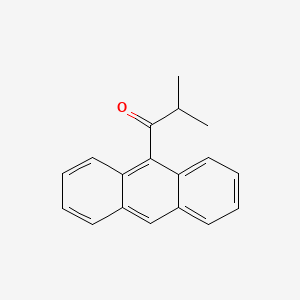
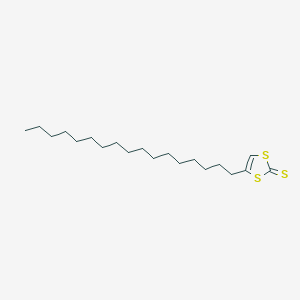


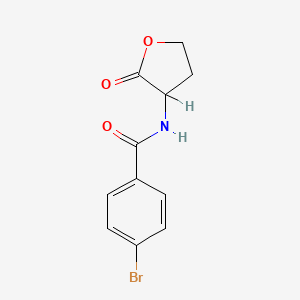
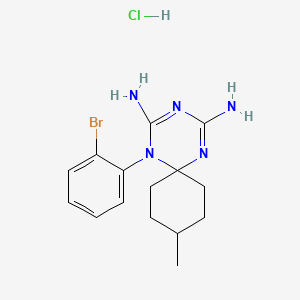
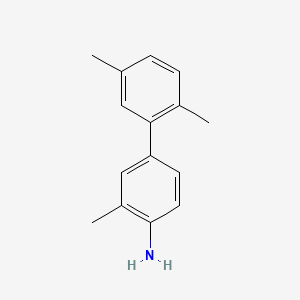
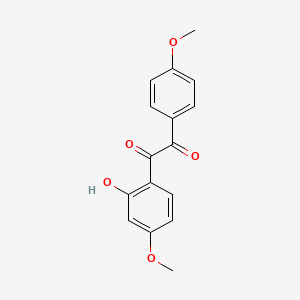

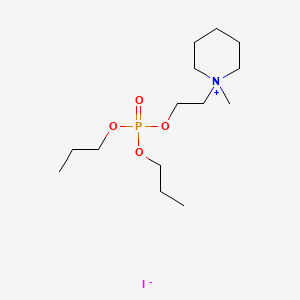
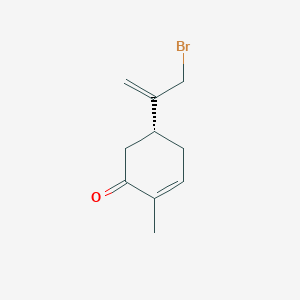
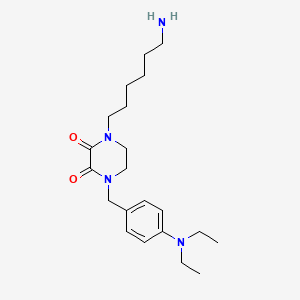
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
